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Compound Name: 3-Nitro-3'-formyl-4,4'-bithiophene

Cat. No.: B428678

Get Quote

In the landscape of medicinal chemistry and materials science, functionalized bithiophenes

represent a class of compounds with significant potential. Their rigid, π-conjugated backbone

makes them ideal scaffolds for organic electronics, while their structural similarity to biological

entities allows for their use as versatile pharmacophores.[1][2] This guide focuses on a specific,

asymmetrically substituted derivative: 3-Nitro-3'-formyl-4,4'-bithiophene.

While direct experimental literature on this exact molecule is sparse, its chemical properties

can be expertly predicted by understanding its constituent parts: the 4,4'-bithiophene core, the

powerful electron-withdrawing nitro group, and the synthetically versatile formyl group. As a

Senior Application Scientist, this whitepaper provides a predictive analysis of the molecule's

electronic structure, proposes robust synthetic strategies, and outlines its anticipated reactivity

and spectroscopic signature. This document is intended to serve as a foundational resource for

researchers seeking to synthesize or utilize this compound as a strategic intermediate in drug

development and advanced materials research.

Molecular Structure and Electronic Landscape
The chemical behavior of 3-Nitro-3'-formyl-4,4'-bithiophene is fundamentally governed by the

interplay between its aromatic core and the electronic effects of its substituents.
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1.1. The 4,4'-Bithiophene Core Unlike the more common 2,2' or 3,3' linkages, the 4,4'-

bithiophene scaffold creates a specific spatial arrangement of the two thiophene rings. The

inter-ring bond allows for rotation, but the planar, low-energy conformation is often favored to

maximize π-conjugation. However, the presence of substituents at the 3 and 3' positions

introduces steric hindrance that can force a twisted conformation, impacting the molecule's

overall electronic properties and conjugation length.[3]

1.2. Influence of Nitro and Formyl Substituents Both the nitro (-NO₂) group and the formyl (-

CHO) group are potent electron-withdrawing groups, exerting their influence through a

combination of negative inductive (-I) and mesomeric (-M) effects.[4] This has several critical

consequences:

Ring Deactivation: The electron density of both thiophene rings is significantly reduced. This

deactivates the rings towards traditional electrophilic aromatic substitution reactions, which

are characteristic of the parent thiophene molecule.[4]

Activation for Nucleophilic Attack: Conversely, the electron-deficient nature of the rings

makes them highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at

carbon atoms where the negative charge of the intermediate Meisenheimer complex can be

stabilized by the substituents.[4]

Enhanced Aldehyde Reactivity: The electron-withdrawing effect of the nitro-substituted ring,

transmitted through the bithiophene system, increases the electrophilicity of the formyl

group's carbonyl carbon. This makes the aldehyde exceptionally reactive towards

nucleophiles.[4]

Caption: Molecular structure of 3-Nitro-3'-formyl-4,4'-bithiophene.

Proposed Synthetic Strategies
A convergent synthesis utilizing a palladium-catalyzed cross-coupling reaction, such as a

Suzuki or Stille coupling, is the most logical and efficient approach to constructing the 4,4'-

bithiophene core. This strategy involves the preparation of two functionalized monothiophene

precursors, which are then joined.[5][6]

2.1. Synthesis of Precursors
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Precursor A (Boronic Ester): 4-bromo-3-formylthiophene. This can be synthesized from 3,4-

dibromothiophene. Selective metal-halogen exchange at the more reactive α-position (C4

after renumbering for formylation) followed by quenching with N,N-dimethylformamide (DMF)

would yield the desired product. The remaining bromine at the 4-position is then converted to

a boronic acid or ester via another metal-halogen exchange and reaction with a borate ester.

Precursor B (Halide): 4-bromo-3-nitrothiophene. This can be prepared via nitration of 4-

bromothiophene. The directing effects of the bromine and the thiophene sulfur atom must be

carefully considered to achieve the desired regioselectivity.

2.2. Cross-Coupling and Protocol The Suzuki coupling of the boronic ester of Precursor A with

the halide Precursor B offers a reliable method for forming the C4-C4' bond.

Experimental Protocol: Proposed Suzuki Coupling

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 4-bromo-3-nitrothiophene (1.0 eq), 3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-

dioxaborolan-2-yl)thiophene (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Add

a suitable base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0

eq).

Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24

hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Purification: Concentrate the organic phase under reduced pressure. Purify the crude

product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient

to yield the target compound, 3-Nitro-3'-formyl-4,4'-bithiophene.
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Precursor A SynthesisPrecursor B Synthesis

Starting Materials Intermediates reagent

3-Nitro-3'-formyl-4,4'-bithiophene

3,4-Dibromothiophene

3-Formyl-4-bromothiophene

1. n-BuLi
2. DMF

Formylthiophene Boronic Ester

1. n-BuLi
2. B(OiPr)₃

4-Bromothiophene

4-Bromo-3-nitrothiophene

HNO₃ / Ac₂O

Pd(PPh₃)₄
Na₂CO₃, Toluene/H₂O

Click to download full resolution via product page

Caption: Proposed convergent synthesis via Suzuki cross-coupling.

Predicted Spectroscopic and Analytical Data
Predicting the spectroscopic signature is essential for characterization upon successful

synthesis. The data below are estimates based on known substituent effects on thiophene

systems.[7][8][9][10]
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Technique
Predicted Key Features and Chemical Shifts

(δ)

¹H NMR

Aromatic Protons: Expected in the range of δ

7.5-8.5 ppm. The protons adjacent to the nitro

and formyl groups will be the most downfield

(deshielded).Aldehyde Proton: A sharp singlet

expected far downfield, likely > δ 9.8

ppm.Coupling: Expect typical thiophene ³J(H,H)

coupling constants of ~3-5 Hz between adjacent

ring protons.

¹³C NMR

Carbonyl Carbon: Expected in the range of δ

180-190 ppm.[10]C-NO₂: The carbon bearing

the nitro group is predicted to be in the δ 145-

155 ppm range.Other Aromatic Carbons:

Expected in the typical aromatic region of δ 120-

145 ppm. Quaternary carbons (C4, C4', C3, C3')

will likely show weaker signals.[11]

IR Spectroscopy

C=O Stretch (Aldehyde): A strong, sharp

absorption band around 1680-1700 cm⁻¹.[7]N-O

Stretch (Nitro): Two strong bands are

characteristic: an asymmetric stretch around

1520-1560 cm⁻¹ and a symmetric stretch

around 1340-1380 cm⁻¹.[7]C-H Stretch

(Aromatic): Peaks expected just above 3000

cm⁻¹.C=C Stretch (Aromatic): Multiple bands in

the 1400-1600 cm⁻¹ region.

Mass Spec (HRMS)

The calculated exact mass for C₉H₅NO₃S₂

would provide definitive confirmation of the

elemental composition.

Anticipated Chemical Reactivity
The dual functionality of the molecule makes it a versatile platform for subsequent chemical

transformations.
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Reactions at the Formyl Group: The aldehyde is a prime site for building molecular

complexity.

Knoevenagel Condensation: Reaction with active methylene compounds (e.g.,

malononitrile) to form electron-deficient alkenes.[4]

Reductive Amination: Conversion to an amine via reaction with a primary or secondary

amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), a key

reaction in drug discovery.[12]

Wittig Reaction: Formation of a carbon-carbon double bond by reacting with a

phosphonium ylide.

Reactions of the Nitro Group: The nitro group is often considered a synthetic precursor to an

amine.

Reduction to Amine: The most common and valuable transformation, readily achieved with

reagents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) in acetic acid.[5] The resulting

amino-bithiophene is a valuable building block for amides, sulfonamides, and other

structures relevant to drug development.

Nucleophilic Aromatic Substitution (SNAr): The potent activation by the nitro group could

allow for the displacement of a suitable leaving group on that ring, or potentially even

displacement of the nitro group itself under harsh conditions with a strong nucleophile.[4]

3-Nitro-3'-formyl-4,4'-bithiophene

Knoevenagel Adduct
(C=C bond formation)CH₂(CN)₂,

Base

Secondary/Tertiary Amine
(via Reductive Amination)

R₂NH,
NaBH(OAc)₃

Alkene Product
(via Wittig Reaction)

Ph₃P=CHR

3-Amino-3'-formyl-4,4'-bithiophene
(Amine precursor)

SnCl₂ / HCl
or Fe / AcOH
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Caption: Key reactivity pathways for chemical modification.

Potential Applications in Research and Drug
Development
The unique combination of a bithiophene scaffold with orthogonal reactive handles (-NO₂ and -

CHO) positions 3-Nitro-3'-formyl-4,4'-bithiophene as a high-value intermediate.

Scaffold for Library Synthesis: The molecule is an ideal starting point for creating diverse

chemical libraries. The formyl group can be derivatized through a set of reactions, and the

nitro group can then be reduced and subjected to a different set of derivatization reactions,

allowing for rapid generation of analogues for structure-activity relationship (SAR) studies.

Precursor for Bioactive Molecules: Nitro-containing heterocycles are present in numerous

approved drugs and clinical candidates, often acting as bio-reducible prodrugs or key

pharmacophoric elements.[12] This compound could serve as a precursor for novel

antibiotics, anticancer agents, or antivirals.

Building Block for Organic Materials: Functionalized bithiophenes are the fundamental

repeating units of polythiophenes, a major class of conductive polymers.[13][14] While the

electron-withdrawing groups may inhibit direct oxidative polymerization, they allow for

precise functionalization before a polymerization step, enabling the tuning of electronic and

optical properties for applications in sensors, organic light-emitting diodes (OLEDs), and

organic photovoltaics (OPVs).[15]

Conclusion
3-Nitro-3'-formyl-4,4'-bithiophene, while not extensively documented, represents a molecule

of significant synthetic potential. Based on established principles of chemical reactivity, its

properties can be confidently predicted. The strong electronic influence of the nitro and formyl

groups creates a highly polarized and reactive scaffold. Its structure allows for selective,

stepwise functionalization, making it an ideal building block for complex molecular

architectures. This guide provides the foundational knowledge and proposed experimental
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frameworks necessary for researchers to synthesize, characterize, and strategically deploy this

versatile compound in pioneering drug discovery and materials science programs.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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